![molecular formula C17H13Br2NO B4971907 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide CAS No. 56708-70-4](/img/structure/B4971907.png)
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide
Übersicht
Beschreibung
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide, also known as BIQ, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This molecule belongs to the class of quaternary ammonium compounds and is widely used in the field of neuroscience to study the function of ion channels and receptors.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Synthesis:
- Salari, Mosslemin, and Hassanabadi (2016) described the use of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in the synthesis of trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones using choline hydroxide as a catalyst. This reaction was notable for its excellent yields and short reaction times (Salari, Mosslemin, & Hassanabadi, 2016).
- Similarly, in 2017, the same researchers utilized 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide in the presence of DABCO catalyst to synthesize trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in water, emphasizing the green and efficient nature of this synthesis method (Salari, Mosslemin, & Hassanabadi, 2017).
Crystal and Molecular Structure Analysis:
- Newton, McDaniel, Baldwin, and Paul (1967) conducted an X-ray single-crystal structure analysis on an adduct formed between N-(4-bromobenzyl)isoquinolinium bromide and carbon disulphide. This study provided insights into the geometry of the mesoionic thiazolium ring system and discussed the intramolecular electrostatic forces influencing bond angles (Newton, McDaniel, Baldwin, & Paul, 1967).
Development of Novel Compounds:
- Yelenich, Lytvyn, Skrypska, Pitkovych, Kachkovskii, Obushak, and Yagodinets (2016) reported on the synthesis of a new biscyanine dye using 4-methyl-1-{2-[4-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl]-2-oxoethyl}pyridinium bromide. This study highlighted the electronic spectrum and quantum-chemical simulation of the spatial and electronic structure of its possible isomers (Yelenich et al., 2016).
Green Synthesis Methodologies:
- In 2019, Salari, Mosslemin, and Hassanabadi developed a method for synthesizing trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones using 2-[2-(4-chlorophenyl)-2-oxo
Synthesis of Heterocyclic Compounds:
- Hou, Zhang, and Yan (2012) presented a study on the synthesis of isoquinolinium zwitterionic salts with unusual C-4 substitution patterns. This synthesis involved a multicomponent reaction of N-benzylisoquinolinium bromide with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds (Hou, Zhang, & Yan, 2012).
Synthesis of Anticancer Agents:
- Fang, Wu, Xiao, Tang, Li, Ye, Xiang, and Hu (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure as potential anticancer agents. They used a one-pot three-component method and evaluated these compounds for antitumor activities, indicating moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPCWYSCLPHGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972150 | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56708-70-4 | |
| Record name | NSC153632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



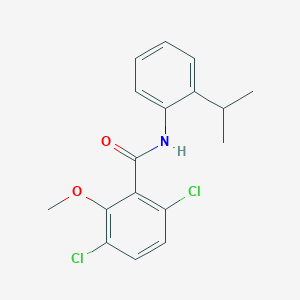
![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
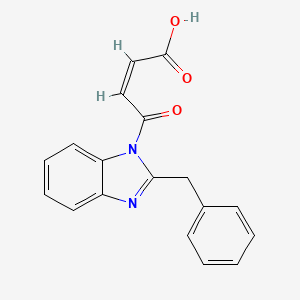
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)
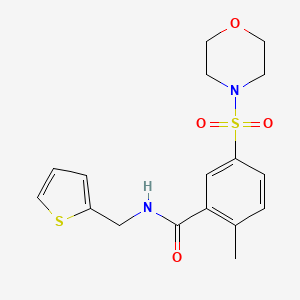
![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
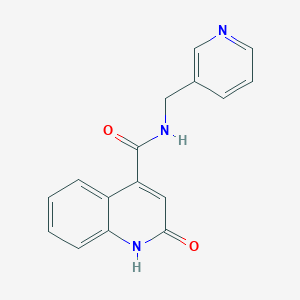
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)
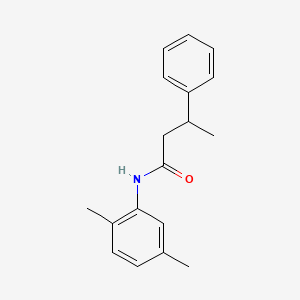
![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)